An In-depth Technical Guide to AV-153: A DNA Repair-Stimulating Agent
An In-depth Technical Guide to AV-153: A DNA Repair-Stimulating Agent
AV-153: A Comprehensive Technical Overview for Researchers and Drug Development Professionals
AV-153 is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that has demonstrated significant antimutagenic properties. Its mechanism of action is centered on the modulation of DNA repair processes, making it a compound of interest for further investigation in oncology and genetic damage-related research. This guide provides a detailed overview of the chemical structure, synthesis, biological activity, and experimental protocols related to AV-153.
Chemical Structure and Properties
AV-153 is chemically known as 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. It is often used in its sodium salt form, sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate, to improve solubility.
| Property | Value |
| Chemical Formula | C14H19NO6 (Free Acid) |
| Molecular Weight | 297.31 g/mol (Free Acid) |
| CAS Number | 19350-66-4 (Free Acid) |
| CAS Number | 27296-05-5 (Sodium Salt) |
| IUPAC Name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid |
| Synonyms | AV-153 |
Synthesis
Step 1: Synthesis of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (AV-153 Free Acid)
This step involves a three-component reaction between an aldehyde (glyoxylic acid), a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia or an ammonium (B1175870) salt).
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Reactants:
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Glyoxylic acid
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Ethyl acetoacetate (B1235776) (2 equivalents)
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Ammonia (B1221849) or Ammonium acetate
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Solvent: A protic solvent such as ethanol (B145695) or methanol (B129727) is typically used.
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Procedure:
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Glyoxylic acid, ethyl acetoacetate, and the ammonia source are dissolved in the solvent.
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The reaction mixture is stirred at room temperature or heated under reflux for several hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
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Step 2: Preparation of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate (AV-153 Sodium Salt)
The free acid of AV-153 is converted to its sodium salt to enhance its aqueous solubility.
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Reactants:
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AV-153 (free acid)
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Sodium hydroxide (B78521) (1 equivalent)
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Solvent: Water or a mixture of water and a co-solvent like ethanol.
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Procedure:
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AV-153 (free acid) is suspended in the chosen solvent.
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A stoichiometric amount of aqueous sodium hydroxide solution is added dropwise with stirring.
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Stirring is continued until the solid dissolves completely, indicating the formation of the salt.
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The solvent is removed under reduced pressure to yield the sodium salt of AV-153 as a solid.
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Mechanism of Action and Biological Activity
AV-153 exerts its antimutagenic effects primarily through direct interaction with DNA and the stimulation of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.
DNA Intercalation and Damage Reduction: AV-153 has been shown to intercalate into DNA, particularly at sites of single-strand breaks. This interaction is thought to stabilize the DNA structure and facilitate the recruitment of repair enzymes. Studies using alkaline single-cell gel electrophoresis (comet assay) have demonstrated that AV-153 reduces the number of DNA strand breaks induced by various damaging agents, including gamma-radiation, ethylmethane sulfonate (EMS), and hydrogen peroxide (H2O2).
Stimulation of Base Excision Repair: AV-153 has been observed to significantly stimulate the excision/synthesis step of the BER pathway for various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. This suggests that AV-153 may enhance the efficiency of the cellular machinery responsible for removing damaged bases from the genome.
Interaction with Poly(ADP-ribose) Polymerase (PARP): The structural resemblance of AV-153 to dihydronicotinamide, a substrate for poly(ADP-ribose) polymerase (PARP), suggests a potential interaction with this enzyme. PARP is a key player in the DNA damage response, and its activation is an early event in the signaling and recruitment of repair factors to sites of DNA damage. While direct modulation of PARP activity by AV-153 is an area for further research, it represents a plausible component of its mechanism of action.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (50% inhibition of growth) | Raji | 14.9 ± 1.2 mM | [1] |
| IC50 (50% inhibition of growth) | HL-60 | 10.3 ± 0.8 mM | [1] |
| Reduction of DNA strand breaks (1-10 nM AV-153) | Human peripheral blood lymphocytes, Raji, HL-60 | Up to 87% | [1] |
Experimental Protocols
1. Alkaline Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment
This protocol is a generalized procedure based on the methodologies used in studies investigating AV-153.
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Cell Preparation:
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Harvest cells and adjust the concentration to 1-2 x 10^5 cells/mL in ice-cold PBS (Ca2+ and Mg2+ free).
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Slide Preparation:
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Prepare fully frosted microscope slides by coating them with a layer of 1% normal melting point agarose (B213101) in water. Allow to dry.
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Embedding Cells in Agarose:
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Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C.
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Pipette the mixture onto the pre-coated slide and cover with a coverslip.
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Place the slides at 4°C for 10 minutes to solidify the agarose.
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Lysis:
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Carefully remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
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Alkaline Unwinding and Electrophoresis:
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Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
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Allow the DNA to unwind for 20-40 minutes.
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Apply an electric field (typically 25 V, ~300 mA) for 20-30 minutes.
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Neutralization and Staining:
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After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
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Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide) to each slide.
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Visualization and Analysis:
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Visualize the comets using a fluorescence microscope.
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Quantify the DNA damage using appropriate image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
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2. In Vitro DNA Repair Enzyme Activity Assay (Glyco-SPOT/ExSy-SPOT)
This protocol outlines the general principles of assays used to measure the activity of DNA repair enzymes in cell extracts, as influenced by AV-153.
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Preparation of Cell Extracts:
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Culture cells with or without AV-153 for the desired time.
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Harvest the cells and prepare whole-cell or nuclear extracts using standard biochemical methods.
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Determine the protein concentration of the extracts.
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Substrate Preparation:
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For the Glyco-SPOT assay (measuring glycosylase activity), use oligonucleotides containing specific DNA lesions (e.g., 8-oxoG, uracil).
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For the ExSy-SPOT assay (measuring excision/synthesis), use DNA substrates with pre-existing gaps or nicks.
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Repair Reaction:
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Incubate the cell extracts with the DNA substrates in a reaction buffer containing necessary co-factors (e.g., ATP, dNTPs).
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For the Glyco-SPOT assay, the reaction will result in the cleavage of the oligonucleotide at the site of the lesion if the glycosylase is active.
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For the ExSy-SPOT assay, the repair synthesis will lead to the incorporation of labeled nucleotides into the DNA substrate.
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Detection and Quantification:
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The products of the repair reaction are typically separated by denaturing polyacrylamide gel electrophoresis.
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The results are visualized and quantified using autoradiography (for radiolabeled substrates) or fluorescence imaging (for fluorescently labeled substrates).
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The activity of the repair enzymes is determined by the amount of product formed.
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DNA Damage and Repair Pathway Modulated by AV-153
The following diagram illustrates the proposed mechanism of action of AV-153 in the context of DNA damage and the Base Excision Repair pathway.
This guide provides a foundational understanding of AV-153 for researchers and professionals in drug development. The compound's ability to enhance DNA repair warrants further exploration of its therapeutic potential. The provided protocols and mechanistic insights are intended to facilitate future research in this promising area.
